N-[3-(1,3-BENZOTHIAZOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(PHENYLSULFANYL)PROPANAMIDE
Description
This compound is a structurally complex molecule featuring a benzothiazole core fused with a tetrahydrobenzothiophen ring system, substituted with a methyl group at position 6 and a propanamide side chain modified with a phenylsulfanyl moiety. The benzothiazole and benzothiophen systems are known for their role in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections . Its synthesis likely involves multi-step reactions, including cyclization, amidation, and sulfanyl group introduction, as inferred from analogous methodologies in and .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS3/c1-16-11-12-18-21(15-16)31-25(23(18)24-26-19-9-5-6-10-20(19)30-24)27-22(28)13-14-29-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXVRMHWRDPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCSC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(PHENYLSULFANYL)PROPANAMIDE can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction, using dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the synthesized compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Chemical Reactions Analysis
N-[3-(1,3-BENZOTHIAZOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(PHENYLSULFANYL)PROPANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(phenylsulfanyl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. The benzothiazole moiety is known to interact with cellular targets involved in cancer progression.
- Case Study: A study published in Cancer Letters demonstrated that derivatives of benzothiazole showed promise in inhibiting tumor growth in xenograft models by inducing apoptosis in cancer cells .
-
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent. Research has found that thienopyridine derivatives can inhibit the growth of pathogenic bacteria and fungi.
- Case Study: In vitro tests conducted by researchers revealed that similar compounds exhibited activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics .
Agricultural Chemistry Applications
- Pesticidal Activity
- The structure of this compound suggests potential use as a pesticide. Compounds with similar functional groups have been explored for their ability to disrupt pest metabolism.
- Case Study: A field trial demonstrated that thienopyridine-based pesticides significantly reduced pest populations while being safe for beneficial insects .
Material Science Applications
- Polymer Synthesis
- The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique chemical structure allows for the incorporation into polymer matrices.
- Research Findings: Studies indicate that incorporating benzothiazole derivatives into polymer systems can improve UV stability and reduce degradation rates .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(PHENYLSULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzothiazole derivatives , tetrahydrobenzothiophen-containing molecules , and propanamide-linked sulfanyl compounds . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound’s fused benzothiazole-benzothiophen system distinguishes it from simpler benzamides () or triazole-acetamides (). This complexity may confer unique binding modes but could complicate synthesis and scalability.
Functional Groups: The phenylsulfanyl group contrasts with the hydroxyl group in ’s compound, which is critical for metal coordination. Sulfanyl groups may instead participate in hydrophobic interactions or disulfide bonding in biological systems.
Bioactivity Inference: Benzothiazoles are established kinase inhibitors, while tetrahydrobenzothiophens are explored in CNS disorders. The compound’s activity may align with these pathways but requires validation . ’s structural motif clustering approach suggests that minor changes (e.g., substituting benzothiazole for brominated alkaloids) could drastically alter docking affinities to targets like oxidases or ligases.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(phenylsulfanyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 386.49 g/mol. Its structure features a benzothiazole moiety and a phenylsulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N6OS2 |
| Molecular Weight | 386.49 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the benzothiazole ring and subsequent modifications to introduce the tetrahydro-benzothiophene and phenylsulfanyl groups. Recent advancements in synthetic methodologies have optimized yields and purity levels, making the compound more accessible for research purposes .
Antimicrobial Properties
Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating moderate to strong antibacterial effects. The presence of the benzothiazole structure is often linked to enhanced interaction with bacterial enzymes .
Anti-Tubercular Activity
Recent research highlights the potential of benzothiazole derivatives in combating Mycobacterium tuberculosis (Mtb). The compound's structural characteristics suggest it may inhibit key metabolic pathways in Mtb, leading to reduced viability of the bacteria in vitro. In a study involving synthesized compounds similar to this compound, several showed promising anti-tubercular activity against pathogenic strains .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary data indicate that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. Further studies are needed to elucidate its mechanisms of action and therapeutic potential .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various benzothiazole derivatives, this compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anti-Tubercular Activity
A recent evaluation of new benzothiazole-based compounds revealed that those structurally related to this compound exhibited significant activity against Mtb H37Rv strains in vitro. The study highlighted the potential for these compounds as lead candidates for further development as anti-tubercular agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
